1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-21-13-5-3-2-4-11(13)14(20-21)16(23)18-7-8-22-10-19-12-6-9-25-15(12)17(22)24/h2-6,9-10H,7-8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIYMFPDDAUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process, beginning with the preparation of the indazole core. Key steps include:
Formation of the indazole nucleus: This is typically achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Introduction of the thienopyrimidinyl moiety: This step requires the reaction of intermediate compounds with thienopyrimidine derivatives under controlled conditions, usually involving catalysts.
Final coupling: The indazole core is then coupled with the thienopyrimidinyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, optimization of the synthesis route is critical. It involves:
Streamlining the reaction steps to minimize purification stages
Using cost-effective reagents and solvents
Implementing efficient purification methods like crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Forms corresponding oxo derivatives using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Reductive amination or hydrogenation can modify functional groups, employing reagents like sodium borohydride or hydrogen gas with palladium/carbon as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, involving reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions
Reactions typically use:
Catalysts: Palladium, copper catalysts for coupling reactions.
Solvents: DMF (dimethylformamide), DMSO (dimethyl sulfoxide), THF (tetrahydrofuran).
Conditions: Room temperature to elevated temperatures, depending on the reaction type.
Major Products Formed
The reactions primarily produce derivatives of the compound with modified functional groups or extended conjugation systems, leading to varied biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide. Research indicates that compounds containing the indazole moiety exhibit moderate to potent activity against various cancer cell lines. For instance, a study evaluating the anticancer effects of several indazole derivatives found that they displayed significant cytotoxicity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines .
Synthetic Routes
The synthesis of this compound can be achieved through various synthetic pathways. One notable method involves the use of palladium-catalyzed reactions, which have been shown to yield high purity and efficiency in producing indazole derivatives .
Antimicrobial Properties
In addition to anticancer effects, indazole derivatives have demonstrated antimicrobial activities against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics.
Neuroprotective Effects
Emerging research indicates that compounds like this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Mechanism of Action
Molecular Targets and Pathways
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide exerts its effects through:
Binding to enzyme active sites: Inhibiting catalytic activity.
Interacting with cellular receptors: Modulating signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Thienopyrimidine vs. Benzothienopyrimidine Derivatives The target compound’s thienopyrimidine core is structurally simpler than benzothieno[3,2-d]pyrimidine derivatives (e.g., compounds 1–11 in ), which exhibit potent COX-2 and iNOS inhibition .
Indazole vs. Pyrrole/Triazole Moieties The 1-methylindazole group in the target compound contrasts with pyrrole (Compound 41, ) or triazole () carboxamides. Indazole derivatives, such as granisetron, are known for receptor antagonism (e.g., 5-HT3), suggesting the target compound may interact with similar G-protein-coupled receptors or kinases . Pyrrole and triazole analogs, however, often prioritize kinase inhibition (e.g., imatinib-like activity) due to their planar heterocycles .
Yields for similar compounds range from 25% () to 42–98%, with HPLC purity >95% in most cases . This highlights the need for optimized protocols for the target molecule.
Pharmacological Potential Benzothienopyrimidines with sulfonamide groups () suppress PGE2 and IL-8 production, while triazole-pyrimidine hybrids () mimic imatinib’s kinase-targeting mechanism.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Pharmacological Profiling: The target compound requires in vitro screening against inflammatory markers (COX-2, iNOS) and kinase targets to validate inferred activities .
- Synthetic Optimization : Lessons from high-yield protocols (e.g., ’s 98.67% purity) should be applied to improve the target’s synthesis .
- Structural Hybridization : Combining the indazole moiety with sulfonamide groups (as in ) could enhance anti-inflammatory efficacy while retaining metabolic stability.
Biological Activity
1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 1904303-78-1
- Molecular Formula : C₁₂H₁₂N₆O₂S
- Molecular Weight : 304.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits inhibitory effects on specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are crucial in cancer cell proliferation.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that regulate cell survival and apoptosis.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. For instance, it has been found to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokine production and reducing oxidative stress markers.
Data Tables
| Biological Activity | Effect | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis | HeLa, MCF-7 | |
| Anti-inflammatory | Reduces cytokine levels | Mouse model |
Case Studies
- Study on Anticancer Activity : In a study published in 2023, researchers evaluated the effect of the compound on HeLa and MCF-7 cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with apoptosis confirmed through Annexin V staining.
- Anti-inflammatory Model : A mouse model of lung inflammation was used to assess the anti-inflammatory properties of the compound. Treatment with the compound resulted in a notable decrease in lung inflammation markers compared to control groups, suggesting its potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
